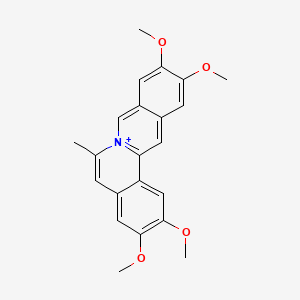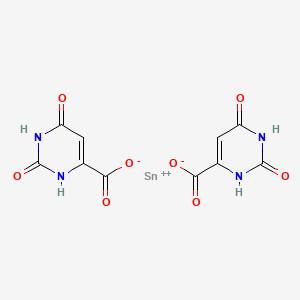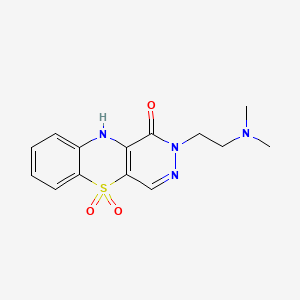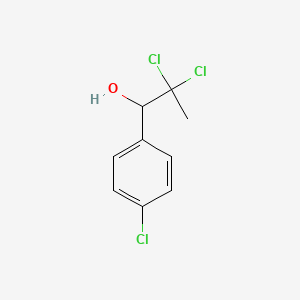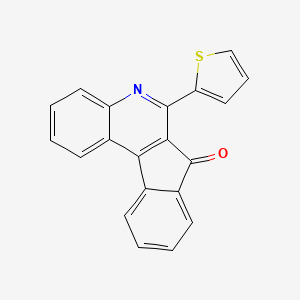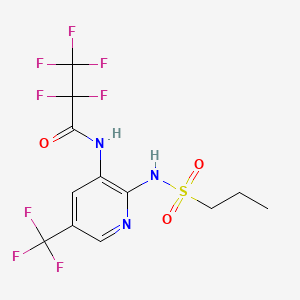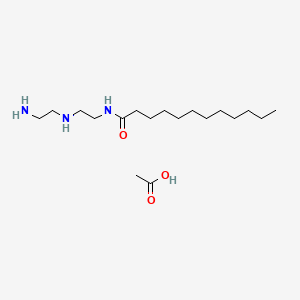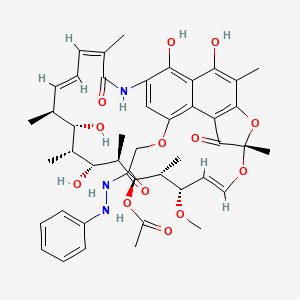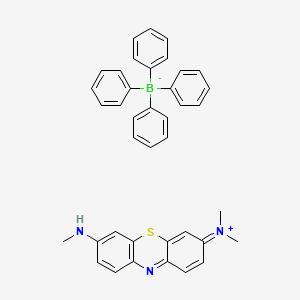
3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium tetraphenylborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El tetrafenilborato de 3-(Dimetilamino)-7-(metilamino)fenotiazin-5-io es un compuesto orgánico complejo que pertenece a la familia de las fenotiazinas. Las fenotiazinas son conocidas por sus diversas aplicaciones en varios campos, incluida la medicina, la química y la industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del tetrafenilborato de 3-(Dimetilamino)-7-(metilamino)fenotiazin-5-io normalmente implica múltiples pasos. Un método común incluye la reacción de 3-(Dimetilamino)fenotiazina con metilamina en condiciones controladas. La reacción se lleva a cabo generalmente en presencia de un disolvente adecuado y un catalizador para facilitar la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto a menudo implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos de purificación como recristalización o cromatografía para aislar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El tetrafenilborato de 3-(Dimetilamino)-7-(metilamino)fenotiazin-5-io experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar diferentes estados de oxidación, lo que puede alterar sus propiedades químicas.
Reducción: Las reacciones de reducción pueden convertir el compuesto en su forma reducida, afectando su reactividad.
Sustitución: El compuesto puede sufrir reacciones de sustitución en las que uno o más de sus grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y presión para asegurar el resultado deseado.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir diferentes derivados de fenotiazina, mientras que las reacciones de sustitución pueden producir una variedad de fenotiazinas sustituidas.
Aplicaciones Científicas De Investigación
El tetrafenilborato de 3-(Dimetilamino)-7-(metilamino)fenotiazin-5-io tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en varias reacciones químicas y como precursor para sintetizar otras moléculas complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar sus posibles aplicaciones terapéuticas, particularmente en la terapia fotodinámica para tratar ciertas afecciones médicas.
Industria: El compuesto se utiliza en el desarrollo de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del tetrafenilborato de 3-(Dimetilamino)-7-(metilamino)fenotiazin-5-io implica su interacción con objetivos moleculares específicos. En los sistemas biológicos, puede interactuar con componentes celulares, lo que lleva a la generación de especies reactivas de oxígeno (ROS) que pueden inducir daño o muerte celular. Este mecanismo es particularmente relevante en su posible uso en terapia fotodinámica, donde la activación de la luz mejora sus efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
Azul de metileno: Un derivado de fenotiazina bien conocido con propiedades y aplicaciones químicas similares.
Tionina: Otro compuesto de fenotiazina utilizado en diversas aplicaciones científicas e industriales.
Azul A: Un colorante de fenotiazina con aplicaciones en tinción biológica e investigación.
Singularidad
El tetrafenilborato de 3-(Dimetilamino)-7-(metilamino)fenotiazin-5-io destaca por su combinación única de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
84145-81-3 |
|---|---|
Fórmula molecular |
C39H36BN3S |
Peso molecular |
589.6 g/mol |
Nombre IUPAC |
dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C15H15N3S/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12/h1-20H;4-9H,1-3H3/q-1;/p+1 |
Clave InChI |
LMQSIQULBJSLFX-UHFFFAOYSA-O |
SMILES canónico |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[Bis(2-hydroxypropyl)amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12689693.png)
